B1191754 EMD-1204831

EMD-1204831

Numéro de catalogue: B1191754
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Pharmacological Properties

EMD-1204831 exhibits potent inhibitory activity against c-Met with an inhibitory concentration (IC50) of approximately 9 nmol/L. This selectivity was demonstrated in studies where this compound was tested against a panel of 242 human kinases, showing minimal off-target effects . The compound effectively inhibits c-Met phosphorylation and downstream signaling in a dose-dependent manner.

In Vitro and In Vivo Studies

In Vitro Studies:
A series of experiments were conducted to evaluate the impact of this compound on various tumor cell lines characterized by their c-Met expression levels. Notably:

  • High sensitivity was observed in c-Met-addicted cell lines such as EBC-1 (IC50 = 1.21E-08), Hs746T (IC50 = 4.72E-09), and MKN-45 (IC50 = 4.93E-08).
  • Conversely, cell lines like HT29 and A549 exhibited low sensitivity, requiring higher concentrations to achieve significant viability reduction .

In Vivo Studies:
In murine xenograft models, this compound demonstrated significant antitumor effects, leading to tumor regression irrespective of whether c-Met activation was dependent on hepatocyte growth factor (HGF) or not. The compound was well tolerated with no substantial weight loss observed over extended treatment periods .

Case Study 1: Efficacy in Lung Cancer Models

A study focused on lung cancer models highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models derived from human lung carcinoma cell lines. The results indicated a marked reduction in tumor size correlated with the duration of treatment and dosage administered.

Case Study 2: Colorectal Carcinoma Response

Another case study investigated the response of colorectal carcinoma cell lines to this compound. It was found that cell lines with high c-Met expression showed a pronounced decrease in viability when treated with the compound, reinforcing its potential as a targeted therapy for specific cancer types.

Comparative Data Table

Cell Line c-Met Expression Level IC50 (nmol/L) Response to this compound
EBC-1High12.1High sensitivity
Hs746THigh4.72High sensitivity
MKN-45High49.3High sensitivity
HT29Low>100Low sensitivity
A549Low>100Low sensitivity

Propriétés

Apparence

Solid powder

Synonymes

EMD1204831;  EMD-1204831;  EMD 1204831.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.